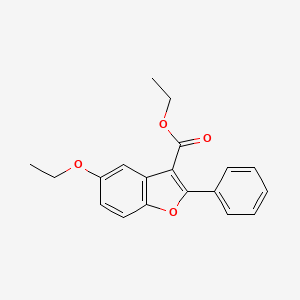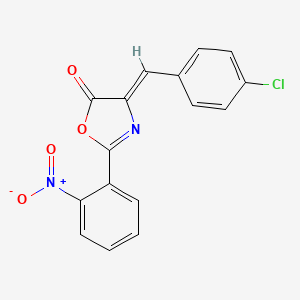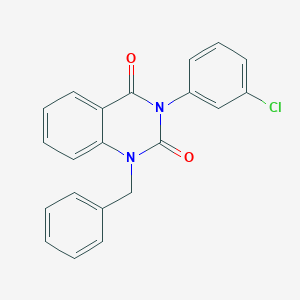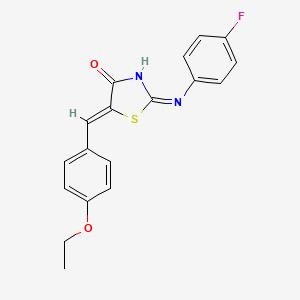![molecular formula C27H24N2O6 B11651881 1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (let’s call it Compound X for brevity) is a complex organic compound with the following chemical formula:
C31H27N3O4S2
. It belongs to the class of heterocyclic compounds and contains a benzodioxole ring fused with a pyrimidine ring.Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the coupling of a benzodioxole-containing intermediate with a pyrimidine derivative. Copper-catalyzed coupling reactions followed by bromination steps have been employed . detailed synthetic procedures are proprietary and may vary depending on the specific industrial process.
Industrial Production: Industrial-scale production of Compound X typically involves multistep synthesis, purification, and isolation. The exact conditions and scale-up methods are closely guarded by manufacturers.
Chemical Reactions Analysis
Compound X undergoes several chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different intermediates.
Substitution: Substituents on the benzodioxole ring can be modified.
Condensation: It can participate in condensation reactions.
Common reagents include palladium catalysts, brominating agents, and various bases. Major products formed during these reactions depend on the specific reaction conditions.
Scientific Research Applications
Compound X has diverse applications:
Medicine: It exhibits potential antitumor activity .
Chemistry: Researchers explore its reactivity and use it as a building block.
Biology: It may interact with cellular targets.
Industry: Its derivatives find applications in materials science.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its fused benzodioxole-pyrimidine structure. Similar compounds include other pyrimidine derivatives, but none share this exact combination.
Properties
Molecular Formula |
C27H24N2O6 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H24N2O6/c1-17-24(26(30)33-15-19-11-12-22-23(13-19)35-16-34-22)25(29-27(31)28-17)20-9-5-6-10-21(20)32-14-18-7-3-2-4-8-18/h2-13,25H,14-16H2,1H3,(H2,28,29,31) |
InChI Key |
FSQMGEVFZRRFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)



![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
